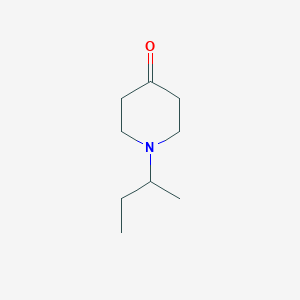
1-Sec-butyl-piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sec-butyl-piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Sec-butyl-piperidin-4-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts, which combines multiple reactions in one step, including dehydroxylation and pyridine reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are favored for their efficiency and ability to produce high yields of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Sec-butyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group or the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Sec-butyl-piperidin-4-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Sec-butyl-piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Sec-butyl-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, piperidine derivatives are known to inhibit enzymes like soluble epoxide hydrolases, which play a role in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-Sec-butyl-piperidin-4-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
CAS-Nummer |
72544-17-3 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-butan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
XYIMUBJXPVXFMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















